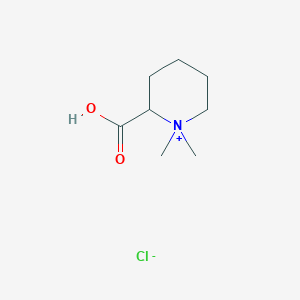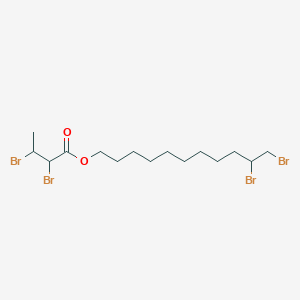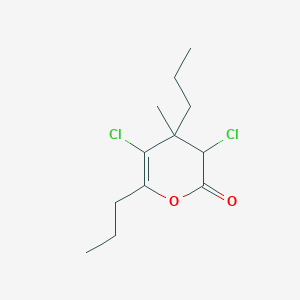![molecular formula C7H9ClO2S B14528253 5-Chloro-4-[(propan-2-yl)sulfanyl]furan-2(5H)-one CAS No. 62674-33-3](/img/structure/B14528253.png)
5-Chloro-4-[(propan-2-yl)sulfanyl]furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-[(propan-2-yl)sulfanyl]furan-2(5H)-one is a chemical compound known for its unique structure and properties It belongs to the class of furanones, which are heterocyclic compounds containing a furan ring fused with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-[(propan-2-yl)sulfanyl]furan-2(5H)-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Propan-2-yl Sulfanyl Group: This step involves the reaction of the furanone with an appropriate thiol reagent, such as isopropyl mercaptan, in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-[(propan-2-yl)sulfanyl]furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the ketone group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted furanones.
Scientific Research Applications
5-Chloro-4-[(propan-2-yl)sulfanyl]furan-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4-[(propan-2-yl)sulfanyl]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorine atom and the propan-2-yl sulfanyl group, which can participate in various chemical reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-furanone: Lacks the propan-2-yl sulfanyl group, resulting in different reactivity and applications.
4-[(Propan-2-yl)sulfanyl]furan-2(5H)-one:
Properties
CAS No. |
62674-33-3 |
|---|---|
Molecular Formula |
C7H9ClO2S |
Molecular Weight |
192.66 g/mol |
IUPAC Name |
2-chloro-3-propan-2-ylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C7H9ClO2S/c1-4(2)11-5-3-6(9)10-7(5)8/h3-4,7H,1-2H3 |
InChI Key |
OUHUWNPEBQZARC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC(=O)OC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-[2-(3-methylphenyl)ethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14528170.png)


![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL decanoate](/img/structure/B14528181.png)
![Bicyclo[3.3.1]nonan-1-yl trifluoroacetate](/img/structure/B14528185.png)
![Methyl 4-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B14528196.png)




![9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14528238.png)



